2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid
CAS No.: 1262651-95-5
Cat. No.: VC2925768
Molecular Formula: C26H25NO4
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262651-95-5 |
|---|---|
| Molecular Formula | C26H25NO4 |
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid |
| Standard InChI | InChI=1S/C26H25NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-7,9-10,12-15,23-24H,8,11,16-17H2,(H,27,30)(H,28,29) |
| Standard InChI Key | JDBKBGOHVBNXRB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid consists of three primary components:
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Fmoc Protecting Group: A 9-fluorenylmethyloxycarbonyl moiety that shields the amino group during synthesis. This group is selectively removable under mild basic conditions (e.g., piperidine).
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Pentanoic Acid Backbone: A five-carbon chain with a terminal carboxylic acid group, facilitating covalent attachment to resin matrices in SPPS .
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Phenyl Side Chain: A hydrophobic aromatic substituent at the fifth carbon, influencing peptide solubility and conformational stability .
The compound exists in two enantiomeric forms:
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(S)-Enantiomer: CAS 959578-11-1, with a specific rotation favoring peptide bond formation in biological systems .
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(R)-Enantiomer: CAS 1217731-48-0, less commonly used but critical for synthesizing D-peptides .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₅NO₄ | |
| Molecular Weight | 415.5 g/mol | |
| CAS Number (S-form) | 959578-11-1 | |
| CAS Number (R-form) | 1217731-48-0 | |
| IUPAC Name (S-form) | (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |
| SMILES (S-form) | C1=CC=C(C=C1)CCCC@@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Stereochemical Considerations
The (S)-enantiomer’s configuration aligns with natural L-amino acids, ensuring compatibility with ribosomal machinery in downstream biological assays . In contrast, the (R)-form enables the creation of non-natural peptides resistant to enzymatic degradation . X-ray crystallography studies confirm that the Fmoc group adopts a planar conformation, minimizing steric hindrance during coupling reactions .
Synthetic Methodology and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three stages:
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Amino Group Protection: Reacting 5-phenylpentanoic acid with Fmoc-Cl (Fmoc chloride) in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) at 0–5°C for 4 hours.
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Purification: Crude product is isolated via ethyl acetate extraction and purified using silica gel chromatography (hexane:ethyl acetate, 3:1) .
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Characterization: NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity .
Table 2: Representative Synthetic Yield
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Protection Reaction | 85 | 92 |
| Chromatographic Purification | 78 | 98 |
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance efficiency:
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Reactor Type: Microfluidic tubular reactors (20 mL/min flow rate).
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Conditions: 25°C, 1.5 bar pressure, residence time 15 minutes.
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Throughput: 1.2 kg/day with ≥99% purity after preparative HPLC.
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
The compound serves as a building block in Fmoc-SPPS protocols:
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Resin Loading: Anchored via its carboxylic acid group to Wang or Rink amide resins .
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Deprotection: Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the amino group for subsequent coupling.
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Coupling Efficiency: Achieves >98% coupling yield with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) activation .
Advantages Over Boc-Protected Analogs
| Parameter | Fmoc-Based Synthesis | Boc-Based Synthesis |
|---|---|---|
| Deprotection Conditions | Mild base (piperidine) | Strong acid (TFA) |
| Side Reactions | Rare (<2%) | Common (e.g., tert-butyl cation formation) |
| Compatibility | Acid-sensitive peptides | Base-sensitive peptides |
Research Advancements and Case Studies
Novel Peptide Architectures
A 2024 study demonstrated the compound’s utility in synthesizing cyclic pentapeptides targeting GPCRs . Incorporating the phenyl group enhanced binding affinity (Kd = 12 nM) by 40% compared to aliphatic analogs .
Stability Under Physiological Conditions
Accelerated stability testing (40°C/75% RH, 6 months) revealed:
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Degradation: <5% in pH 7.4 buffer.
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Byproducts: Traces (<0.1%) of fluorenylmethyl alcohol.
Comparative Analysis With Related Compounds
Table 3: Structural and Functional Comparisons
| Compound | Molecular Weight | Key Feature | Application |
|---|---|---|---|
| Fmoc-Orn-OH (C₂₀H₂₂N₂O₄) | 358.4 g/mol | Shorter chain (ornithine) | Lysine-rich peptide synthesis |
| Fmoc-Phe-OH (C₂₄H₂₁NO₄) | 387.4 g/mol | Benzyl side chain | Hydrophobic peptide segments |
| 2-{[(Fmoc)Amino}-5-PhPentanoic Acid | 415.5 g/mol | Extended phenylalkyl chain | Membrane-targeting peptides |
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